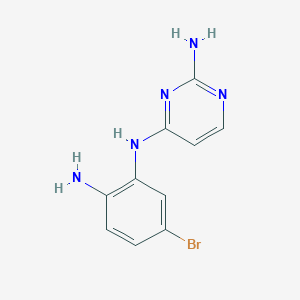
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its wide range of biological activities Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
準備方法
The synthesis of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzene and pyrimidine-2,4-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or ethanol. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve high-throughput methods and parallel synthesis techniques to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may also be used in assays to investigate cellular pathways and mechanisms.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may block the cell cycle in cancer cells, inducing apoptosis and inhibiting proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
2-Amino-5-ethylpyrimidine derivatives: These compounds also exhibit antiproliferative activity against cancer cells and share a similar pyrimidine core structure.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound is a selective inhibitor of protein kinase C and has applications in cancer research.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
特性
分子式 |
C10H10BrN5 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10BrN5/c11-6-1-2-7(12)8(5-6)15-9-3-4-14-10(13)16-9/h1-5H,12H2,(H3,13,14,15,16) |
InChIキー |
WSNGYTOFQIWGBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















